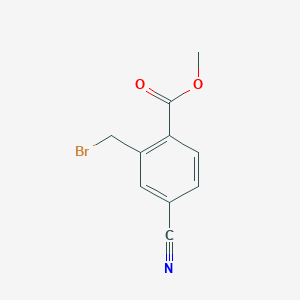

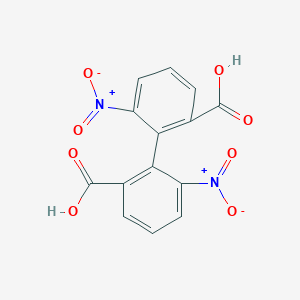

![molecular formula C20H24N2O7 B189179 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 2129-52-4](/img/structure/B189179.png)

2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

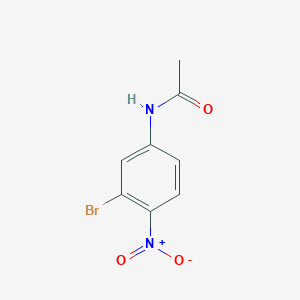

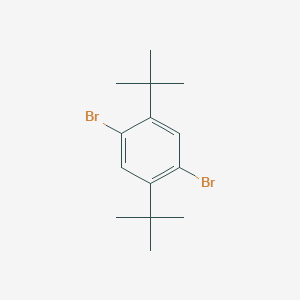

2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist of the 5-HT2A receptor and has been found to induce hallucinogenic effects in humans. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.

Mechanism Of Action

2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor family. The binding of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide to the 5-HT2A receptor results in the activation of intracellular signaling pathways, leading to changes in neurotransmitter release and neuronal activity. This ultimately results in the hallucinogenic effects of the drug.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide are similar to those of other hallucinogenic drugs. The drug induces changes in perception, mood, and thought processes. It also alters sensory perception, leading to visual and auditory hallucinations. 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been found to have a high affinity for the 5-HT2A receptor, which may contribute to its potent hallucinogenic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in laboratory experiments include its potency and selectivity for the 5-HT2A receptor. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, the use of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in laboratory experiments is limited by its potential for abuse and its legal status in many countries.

Future Directions

There are several future directions for research on 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the development of new compounds that are more selective for the 5-HT2A receptor and have fewer side effects. Another area of research is the study of the long-term effects of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide on the brain and behavior. Finally, there is a need for further research on the potential therapeutic applications of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, particularly in the treatment of psychiatric disorders such as depression and anxiety.

Conclusion:

In conclusion, 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic psychedelic drug that has been widely used in scientific research to study the mechanism of action of hallucinogenic drugs. The compound is relatively easy to synthesize and has a high affinity for the 5-HT2A receptor, which is responsible for mediating its hallucinogenic effects. While 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several advantages for laboratory experiments, its use is limited by its potential for abuse and its legal status in many countries. There are several future directions for research on 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, including the development of new compounds and the study of its long-term effects on the brain and behavior.

Synthesis Methods

The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves the reaction between 2C-Halogeno-phenethylamine and 2-(4,5-dimethoxy-2-nitrophenyl)acetamide in the presence of a reducing agent such as tin(II) chloride. The resulting product is then acetylated with acetic anhydride to yield the final compound. The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been used extensively in scientific research to study the mechanism of action of hallucinogenic drugs. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs such as LSD and psilocybin. 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been used to study the role of the 5-HT2A receptor in various physiological processes such as pain perception, appetite regulation, and sleep.

properties

CAS RN |

2129-52-4 |

|---|---|

Product Name |

2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Molecular Formula |

C20H24N2O7 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

2-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C20H24N2O7/c1-26-16-6-5-13(9-17(16)27-2)7-8-21-20(23)11-14-10-18(28-3)19(29-4)12-15(14)22(24)25/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,21,23) |

InChI Key |

RPWWOUQNNOYCBE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |

Other CAS RN |

2129-52-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

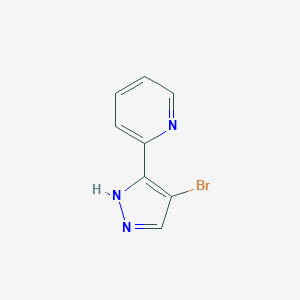

![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)